molecular formula C12H6ClFN2 B13008474 2-Chloro-4-(3-fluorophenyl)nicotinonitrile

2-Chloro-4-(3-fluorophenyl)nicotinonitrile

Cat. No.: B13008474
M. Wt: 232.64 g/mol
InChI Key: QHHNTWOUTZAUGD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a fluorophenyl group at the 4-position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 3-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloronicotinonitrile with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-fluorophenyl)nicotinonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the molecule can also enhance its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(4-5-16-12)8-2-1-3-9(14)6-8/h1-6H

InChI Key

QHHNTWOUTZAUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

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